molecular formula C6BrF5 B106962 Bromopentafluorobenzene CAS No. 344-04-7

Bromopentafluorobenzene

Cat. No. B106962
CAS RN: 344-04-7
M. Wt: 246.96 g/mol
InChI Key: XEKTVXADUPBFOA-UHFFFAOYSA-N
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Description

Bromopentafluorobenzene is a significant fine chemical intermediate, synthesized from pentafluorobenzoic acid through a two-step process involving decarboxylation followed by bromination. The decarboxylation of pentafluorobenzoic acid under pressure leads to high conversion and purification rates, with the added benefits of a short reaction time, simplicity, convenience, and environmental friendliness, making it suitable for industrialization .

Synthesis Analysis

The synthesis of bromopentafluorobenzene has been optimized to be environmentally friendly and suitable for large-scale production. The process starts with pentafluorobenzoic acid, which undergoes decarboxylation under pressure, followed by bromination. The reaction conditions, such as mole ratio, reaction time, and temperature, have been investigated to maximize yield and efficiency . Additionally, high-performance liquid chromatography (HPLC) has been utilized to refine the synthesis process, ensuring accuracy and simplicity, which is adaptable to both laboratory and industrial settings .

Molecular Structure Analysis

The molecular structure of intermediates in the synthesis of bromopentafluorobenzene has been studied using X-ray crystallography. For instance, in the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes, a stable aryl-nickel(II) complex intermediate was isolated and its structure confirmed by X-ray analysis. This complex plays a crucial role in the reaction, which is also applicable to the preparation of dibenzopentalenes with various functional groups .

Chemical Reactions Analysis

Bromopentafluorobenzene participates in various chemical reactions. When reacted with α-lithiated arylacetonitriles in ether, it yields α-aryl-2,3,5,6-tetrafluorophenylacetonitriles. In a different solvent system (ether/THF), the reaction produces trans-1,2-dicyanostilbenes. The mechanisms for these product formations have been proposed, indicating the versatility of bromopentafluorobenzene in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopentafluorobenzene have been studied through methods such as direct combustion. The heat of formation was determined using a steel bomb, which is a deviation from the typical platinum-lined bomb due to the nature of the compound. The combustion yields various products, including CO2, CF4, F2, Br2, and BrF3, and allows for the calculation of the bond dissociation energy (D[C6F5—Br]) . The electronic properties of related compounds, such as dibenzopentalenes derived from brominated precursors, have been analyzed and found to be consistent with theoretical calculations, revealing highly amphoteric redox properties .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) in Synthesis

Bromopentafluorobenzene, a significant fine chemical intermediate, is synthesized from pentafluorobenzoic acid. The HPLC method has been applied to this synthesis, proving to be accurate, simple, and suitable for both laboratory and industry uses (Wang Yun, 2014).

Synthesis Techniques

The synthesis of bromopentafluorobenzene involves decarboxylation and bromination. This process is simple, convenient, environmentally friendly, and suitable for industrialization. The effect of reaction conditions like mole ratio, reaction time, and temperature has been investigated (Wang Yun, 2011).

Electronic Spectroscopy and Photoabsorption

High-resolution vacuum ultraviolet photoabsorption, electron impact, and photoelectron spectroscopies have been used to investigate the electronic transitions of bromopentafluorobenzene. This study provided the first experimental data on the electronic states of this compound, which is crucial for understanding its terrestrial atmospheric photolysis rates (Deprez et al., 2008).

Noncovalent Functionalization of Graphene

Bromopentafluorobenzene can physisorb on graphene due to the unique σ-hole and π-hole characters of the compound and the rich π-electrons region of graphene. This interaction significantly affects the properties of graphene (Zhang et al., 2019).

Intermolecular Interactions in Synthesis

Bromopentafluorobenzene is used as a building block in various chemical reactions. Its ability to undergo different types of intermolecular interactions, such as σ-hole and π-hole interactions, has been studied, demonstrating its versatility in chemical synthesis (Zhou et al., 2012).

Grignard Exchange Reaction

In a study exploring the Grignard exchange reaction using microflow systems, bromopentafluorobenzene played a crucial role. The study demonstrated the effectiveness of microflow systems in these reactions, showing potential for scaling up to industrial applications (Wakami & Yoshida, 2005).

Safety And Hazards

Bromopentafluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding inhalation, ingestion, skin, or eye contact .

properties

IUPAC Name

1-bromo-2,3,4,5,6-pentafluorobenzene
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InChI

InChI=1S/C6BrF5/c7-1-2(8)4(10)6(12)5(11)3(1)9
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEKTVXADUPBFOA-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)F
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Molecular Formula

C6BrF5
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DSSTOX Substance ID

DTXSID3047136
Record name Bromopentafluorobenzene
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Molecular Weight

246.96 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Bromopentafluorobenzene
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Product Name

Bromopentafluorobenzene

CAS RN

344-04-7
Record name Bromopentafluorobenzene
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Record name Benzene, 1-bromo-2,3,4,5,6-pentafluoro-
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Synthesis routes and methods

Procedure details

In a 2 l, N2 purged flask were combined hexafluorobenzene (145 g), FeCl2 (0.8 g) and THF (600 ml). The solution was cooled to 0°-5° C., and ethyl magnesium bromide (3.12M in Et2O, 500 ml) was then added dropwise. After the addition was complete, the reaction mixture was stirred for one-half hour. A solution of bromine (125g) n methylene chloride (250 ml) was then added dropwise to the cold (0°-5° C.) reaction mixture. After stirring 15 minutes, 4N HCl was added until all solids were dissolved. The two phases were separated and the organics were washed sequentially with water, aqueous sodium bicarbonate and brine. After drying over sodium sulfate, the mixture was distilled providing 160 g of C6F5Br (83% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl2
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Yield
83%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
DV Fenby, S Ruenkrairergsa - The Journal of Chemical Thermodynamics, 1973 - Elsevier
The molar excess enthalpies of benzene + chloropentafluorobenzene, + bromopenta-fluorobenzene, and + iodopentafluorobenzene have been measured at 298.15 and 308.15 K. The …
Number of citations: 14 www.sciencedirect.com
TW Bastock, ME Harley, AE Pedler… - Journal of Fluorine …, 1975 - Elsevier
… bromopentafluorobenzene, roughly equal amounts of I -… from the product mixture was bromopentafluorobenzene itself. … under reduced pressure to give bromopentafluorobenzene …
Number of citations: 16 www.sciencedirect.com
JA Obaleye - 1981 - twu-ir.tdl.org
… Meanwhile, samples of 2.47 + 0.01 g (10.0 mmoles) of bromopentafluorobenzene were condensed into a previously evacuated and cooled (-78C) Monel reactor. Bromine trifluoride …
Number of citations: 2 twu-ir.tdl.org
JM Antonucci, LA Wall - Journal of Research of the National Bureau …, 1966 - ncbi.nlm.nih.gov
… For example, bromopentafluorobenzene was obtained in excellent yield and fair to good … best conversion into bromopentafluorobenzene. In addition to bromopentafluorobenzene, the …
Number of citations: 16 www.ncbi.nlm.nih.gov
HM Refat, AA Faddo, E Biehl - Journal of fluorine chemistry, 1996 - Elsevier
Bromopentafluorobenzene and pentafluorophenyllithium react with α-lithiated arylacetonitriles in ether to give α-aryl-2,3,5,6-tetrafluorophenylacetonitriles and α-aryl-4-bromo-2,3,5,6-…
Number of citations: 8 www.sciencedirect.com
MJ Krech, SJW Price… - Canadian Journal of …, 1977 - cdnsciencepub.com
The heat of formation of bromopentafluorobenzene has been determined through the use of the direct combustion method which has been applied to hexafluorobenzene, …
Number of citations: 6 cdnsciencepub.com
W Yun - Journal of Liquid Chromatography & Related …, 2014 - Taylor & Francis
Bromopentafluorobenzene is a very important fine chemical intermediate, which is synthesized from pentafluorobenzoic acid via decarboxylation and bromination in correct order. In this …
Number of citations: 1 www.tandfonline.com
SG Frankiss, DJ Harrison - Spectrochimica Acta Part A: Molecular …, 1975 - Elsevier
The ir spectra from 70 to 3300 cm −1 , and the Raman spectra with polarization data are reported for C 6 F 5 X (X = H, Cl, Br, CH 3 ). Complete vibrational assignments are presented. …
Number of citations: 42 www.sciencedirect.com
FL Yang, X Yang, RZ Wu, CX Yan, F Yang… - Physical Chemistry …, 2018 - pubs.rsc.org
The characters of σ- and π-holes of bromopentafluorobenzene (C6F5Br) enable it to interact with an electron-rich atom or group like pyridine which possesses an electron lone-pair N …
Number of citations: 17 pubs.rsc.org
DD Callander, PL Coe, JC Tatlow - Tetrahedron, 1966 - Elsevier
… from a crossed Ullmann reaction between bromopentafluorobenzene … bromopentafluorobenzene since 2Hnonafluorobiphenyl is isolated from the reaction of …
Number of citations: 55 www.sciencedirect.com

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